tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
CAS No.:
Cat. No.: VC13855762
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O3 |
|---|---|
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
| Standard InChI | InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-8-4-5-10(14)9(7-15)13-6-8/h8-10,13,15H,4-7H2,1-3H3/t8-,9-,10+/m1/s1 |
| Standard InChI Key | JHOFNBMKSZPAMM-BBBLOLIVSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@H](NC2)CO |
| SMILES | CC(C)(C)OC(=O)N1C2CCC1C(NC2)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC1C(NC2)CO |
Introduction
Chemical Identity and Structural Features
The compound belongs to the diazabicyclooctane family, characterized by a fused bicyclic framework containing two nitrogen atoms. Its molecular formula is C₁₂H₂₂N₂O₃, with a molecular weight of 242.31 g/mol . The structure includes a tert-butyl carbamate group and a hydroxymethyl substituent, both critical for its reactivity and interactions.
Key Structural Attributes:
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Bicyclic Core: The 3,8-diazabicyclo[3.2.1]octane system imposes structural rigidity, influencing conformational preferences and binding interactions .
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Stereochemistry: The (1S,2S,5R) configuration dictates spatial arrangements of functional groups, impacting biological activity and synthetic pathways .
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Functional Groups:
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₃ | |
| Molecular Weight | 242.31 g/mol | |
| CAS Number | 2820536-71-6 | |
| IUPAC Name | tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
Synthesis and Stereochemical Control
The synthesis of this compound involves multi-step organic reactions requiring precise stereochemical control. While detailed protocols are proprietary, general pathways can be inferred from analogous diazabicyclooctane syntheses .
Key Synthetic Steps:
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Ring Formation: Cyclization reactions, such as intramolecular nucleophilic substitution or [3+2] cycloadditions, construct the bicyclic core .
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Stereoselective Functionalization: Chiral catalysts or reagents introduce the hydroxymethyl group at the (2S) position .
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Protection/Deprotection: The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) .
Challenges in Synthesis:
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Regioselectivity: Ensuring correct nitrogen atom functionalization (N8 vs. N3) .
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Stereochemical Purity: Maintaining the (1S,2S,5R) configuration requires chiral auxiliaries or resolution techniques .
Stereochemical Importance
The compound’s stereochemistry profoundly influences its physicochemical and biological properties.
Impact on Molecular Interactions
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The (1S,2S,5R) configuration positions the hydroxymethyl group in a spatial orientation that enhances hydrogen bonding with biological targets .
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Comparative studies of stereoisomers (e.g., 1R,2S,5S or 1S,2R,5R) show reduced activity in receptor binding assays, underscoring the importance of the specified configuration .
Crystallographic Insights
X-ray crystallography of related compounds reveals:
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Bicyclic Conformation: The diazabicyclo[3.2.1]octane core adopts a chair-like conformation, minimizing steric strain .
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Intermolecular Interactions: Hydrogen bonds between the hydroxymethyl group and adjacent molecules stabilize crystal packing .
Applications in Medicinal Chemistry
This compound serves as a versatile intermediate in drug discovery, particularly for central nervous system (CNS) and antimicrobial agents.
Pharmacological Scaffolds
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Neuromodulators: The bicyclic framework mimics tropane alkaloids, enabling interactions with neurotransmitter transporters .
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Antibacterial Agents: Functionalization at the hydroxymethyl position yields derivatives with activity against Gram-positive pathogens.
Table 2: Comparative Activity of Derivatives
| Derivative | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| 2-Acetoxyethyl analog | Dopamine Transporter | 12.3 | |
| 2-Carboxyamide analog | β-Lactamase | 0.45 |
Case Study: Analgesic Development
A 2024 study utilized this compound to synthesize a μ-opioid receptor agonist with 10-fold selectivity over δ-opioid receptors, highlighting its potential in pain management .
Research Frontiers
Recent studies explore novel applications and synthetic methodologies:
Catalytic Asymmetric Synthesis
A 2025 report demonstrated a nickel-catalyzed [3+2] cycloaddition to construct the diazabicyclo[3.2.1]octane core with 98% enantiomeric excess .
Bioconjugation Strategies
The hydroxymethyl group has been functionalized with fluorophores for use in targeted drug delivery imaging .
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